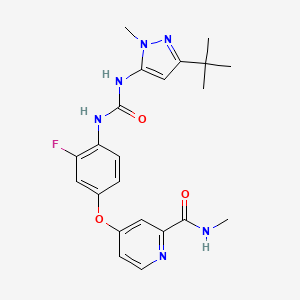
4-(4-(3-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-ureido)-3-fluorophenoxy)-N-methylpicolinamide
Overview
Description
4-(4-(3-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-ureido)-3-fluorophenoxy)-N-methylpicolinamide is a useful research compound. Its molecular formula is C22H25FN6O3 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-(3-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-ureido)-3-fluorophenoxy)-N-methylpicolinamide, often referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the tert-butyl and N-methyl groups enhances its lipophilicity, potentially improving cellular permeability. The pyrazole ring is known for its diverse biological properties, including anti-inflammatory and anticancer activities.
Molecular Formula
- Molecular Formula : C_{19}H_{22}F_{1}N_{5}O_{2}
- Molecular Weight : 365.41 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound acts as a ligand for specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit certain enzymes that are crucial for tumor growth or inflammatory responses, thereby exerting anticancer or anti-inflammatory effects.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways such as the PI3K/Akt pathway.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound against various cancer cell lines, reporting an IC50 value in the low micromolar range, indicating potent activity .
- Study 2 : Another research article focused on the anti-inflammatory properties, demonstrating a reduction in TNF-alpha levels in treated macrophages compared to controls .
Data Tables
Properties
IUPAC Name |
4-[4-[(5-tert-butyl-2-methylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-22(2,3)18-12-19(29(5)28-18)27-21(31)26-16-7-6-13(10-15(16)23)32-14-8-9-25-17(11-14)20(30)24-4/h6-12H,1-5H3,(H,24,30)(H2,26,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOKZJIFQMAOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















